molecular formula C6H3Br2ClFN B062999 2,6-Dibromo-3-chloro-4-fluoroaniline CAS No. 175135-09-8

2,6-Dibromo-3-chloro-4-fluoroaniline

Cat. No. B062999
M. Wt: 303.35 g/mol
InChI Key: PRZBEZGEEPNKRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chloro-4-fluoroaniline is a chemical compound with the linear formula HC6Br2ClFNH2 . It has a molecular weight of 303.35 . It is used in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .


Molecular Structure Analysis

The crystal and molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline has been determined . The crystals are monoclinic, with a = 3.8380 (3), b = 13.1010 (12), c = 8.0980 (8) Å, β = 96.010 (4)°, V = 404.94 (6) Å^3, Z = 2, sp. gr. P 2 1 .


Chemical Reactions Analysis

The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed . Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed .


Physical And Chemical Properties Analysis

The compound has a density of 2.2±0.1 g/cm^3, a boiling point of 308.3±37.0 °C at 760 mmHg, and a flash point of 140.3±26.5 °C . It has a molar refractivity of 50.8±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 140.2±3.0 cm^3 .

Scientific Research Applications

Spectroscopic Properties Analysis

The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed . This analysis provides valuable information about the vibrational characteristics of the molecule .

Nonlinear Optical Activity Study

Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed . The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .

Molecular Structure Determination

The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined . The crystals are monoclinic, with a series of dispersive halogen···halogen interactions in the crystal structure .

Hydrogen Bond Analysis

Classical intra- and intermolecular hydrogen bonds of the N–H··· Hal type are observed next to a series of dispersive halogen···halogen interactions in the crystal structure . This provides insights into the intermolecular forces at play within the crystal structure .

Vibrational Frequency Investigation

The effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies were investigated . This helps in understanding the impact of different substituents on the vibrational characteristics of the molecule .

Asymmetric Synthesis Application

2,6-Dibromo-4-fluoroaniline was employed in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis . This highlights its potential use in the development of pharmaceutical drugs .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

2,6-dibromo-3-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBEZGEEPNKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371391
Record name 2,6-Dibromo-3-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-chloro-4-fluoroaniline

CAS RN

175135-09-8
Record name 2,6-Dibromo-3-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-Dibromo-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Betz - Crystallography Reports, 2015 - Springer
The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline is determined. The crystals are monoclinic, a = 3.8380(3), b = 13.1010(12), c = 8.0980(8) Å, β = 96.010(4), V …
Number of citations: 3 link.springer.com
A Eşme, SG Sağdınç - Journal of Applied Spectroscopy, 2018 - Springer
The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed. …
Number of citations: 1 link.springer.com
A Eşme, SG Sağdınç - Журнал прикладной спектроскопии, 2017 - elibrary.ru
The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2, 6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed. …
Number of citations: 0 elibrary.ru
F Wang, R Tanaka, Z Cai, Y Nakayama… - Applied …, 2015 - Wiley Online Library
An α‐diimine Pd(II) complex containing chiral sec‐phenethyl groups, {bis[N,N′‐(4‐methyl‐2‐sec‐phenethylphenyl)imino]‐2,3‐butadiene}dichloropalladium (rac‐C1), was synthesized …
Number of citations: 16 onlinelibrary.wiley.com
KT Hylland, S Øien‐Ødegaard… - European Journal of …, 2020 - Wiley Online Library
2‐Nitrophenylboronic acids serve as interesting starting materials for the construction of biphenyl‐ and terphenyl‐based amines if subjected to the Suzuki–Miyaura reaction. …
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
C Becquart - 2023 - gupea.ub.gu.se
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality that can selectively modulate gene expression. However, ASOs face two major hurdles that restrict their …
Number of citations: 0 gupea.ub.gu.se
A Eşme, SG Sağdınç - Журнал прикладной спектроскопии, 2017 - zhps.ejournal.by
Проанализированы ИК и КР спектры 2, 6-дибромо-3-хлоро-4-флуороанилина в твердой фазе. Выполнены квантово-химические расчеты оптимальной молекулярной …
Number of citations: 0 zhps.ejournal.by

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